molecular formula C15H12O2 B081816 4-Phenylcinnamic acid CAS No. 13026-23-8

4-Phenylcinnamic acid

Cat. No. B081816
CAS RN: 13026-23-8
M. Wt: 224.25 g/mol
InChI Key: DMJDEZUEYXVYNO-DHZHZOJOSA-N
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Description

4-Phenylcinnamic acid is a compound that has attracted interest for its properties and potential applications in various fields. Although not explicitly mentioned in the available literature, related compounds and derivatives, such as hydroxycinnamic acids and their esters, are well-studied for their roles in natural product biosynthesis, pharmaceuticals, and materials science.

Synthesis Analysis

Synthesis of this compound and its derivatives has been explored through various methods. One approach involves the condensation of adipoyl chloride and 4-hydroxycinnamic acid to produce dicinnamic acid derivatives, which are useful in the production of polymeric materials (Nagata & Hizakae, 2003). Additionally, derivatives of p-hydroxycinnamic acid have been synthesized for the investigation of their interactions with proteins, showcasing the versatility of cinnamic acid derivatives in chemical synthesis (Meng et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been analyzed through techniques such as single-crystal X-ray diffraction. This method provides insights into the arrangement of atoms within the molecule and its geometric configuration, which is crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

This compound and its derivatives participate in a variety of chemical reactions. For instance, they can undergo photo-Fries rearrangement when exposed to UV light, leading to photocrosslinking. This property is utilized in the development of photoreactive polymers with potential applications in materials science (Stumpe et al., 1995).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, of this compound derivatives are influenced by their molecular structure. For example, copolyesters derived from cinnamic acid derivatives exhibit a range of thermal behaviors and crystallinity patterns, which are important for their application in high-performance materials (Kricheldorf & Probst, 1995).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity towards nucleophiles, electrophiles, and radicals, are central to their applications in organic synthesis and material science. Their antioxidant properties have also been explored, indicating their potential for use in food chemistry and pharmacology (Terpinc et al., 2011).

Scientific Research Applications

  • Selective Protection of Purine Nucleosides : Derivatives of α-phenylcinnamic acid have been used for the selective protection of the amino groups in purine nucleosides, which is important in oligodeoxyribonucleotide synthesis (Tripathi, Misra, & Sanghvi, 2005).

  • Fluorescence Binding Studies with Bovine Serum Albumin : Novel p-hydroxycinnamic acid amides have been synthesized and their interactions with bovine serum albumin (BSA) investigated, which is significant for understanding protein-ligand interactions (Meng et al., 2012).

  • Biological Activities of p-Coumaric Acid Conjugates : p-Coumaric acid (4-hydroxycinnamic acid) and its conjugates show a range of biological activities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties, which are significant in the development of therapeutic agents (Pei et al., 2016).

  • Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid : p-Methoxycinnamic acid, a derivative of phenylcinnamic acid, exhibits various therapeutic and nutraceutical applications, including antidiabetic, anticancer, antimicrobial, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).

  • Antibiotic Activity Modulation : 4-(Phenylsulfonyl) morpholine, belonging to the class of sulfonamides and containing a morpholine group, shows significant antimicrobial activity against various bacteria and fungi, indicating its potential in treating infectious diseases (Oliveira et al., 2015).

  • Agglomeration Behavior in Solutions : Z-α-phenylcinnamic acid’s agglomeration behavior in solution was studied using FTIR spectroscopy, contributing to the understanding of molecular interactions in solutions (Kukovecz, Kiss, & Pálinkó, 1997).

  • Antioxidant Properties of Ferulic Acid : Ferulic acid, a 4-hydroxy-3-methoxycinnamic acid derivative, shows antioxidant properties and potential health benefits against various diseases related to oxidative stress (Silva & Batista, 2017).

  • Improvement of Metabolic Conditions in Mice : Dietary 4-Hydroxy-3-methoxycinnamic acid was found effective against high-fat diet-induced obesity in mice, indicating its potential in metabolic disorder treatment (Ohue‐Kitano et al., 2019).

  • Biotechnological Production of p-Hydroxycinnamic Acids : The biotechnological production of cinnamic and p-hydroxycinnamic acids using genetically engineered microbes offers an alternative to chemical synthesis and plant extraction, important for sustainable production of these compounds (Vargas-Tah & Gosset, 2015).

  • 4-Coumarate CoA Ligase in Liverwort : The study of 4-coumarate CoA ligase in liverwort enhances our understanding of phenylpropanoid synthesis in plants, contributing to the field of plant biochemistry and molecular biology (Gao et al., 2015).

Safety and Hazards

4-Phenylcinnamic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes .

Future Directions

A key aspect for the further development of matrix-assisted laser desorption ionization (MALDI)-mass spectrometry (MS) is a better understanding of the working principles of MALDI matrices. To address this issue, a chemical compound library of 59 structurally related cinnamic acid derivatives was synthesized .

properties

IUPAC Name

(E)-3-(4-phenylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJDEZUEYXVYNO-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13026-23-8
Record name p-phenylcinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the phenyl substituent in 4-Phenylcinnamic acid affect its ability to inhibit tyrosinase compared to cinnamic acid?

A1: Research indicates that the phenyl substituent in the para position of cinnamic acid actually enhances its inhibitory effect on tyrosinase. [] This is attributed to the phenyl group's ability to hinder the interaction between the enzyme and its substrate. In contrast, the n-butyl substituent doesn't exhibit this enhancement. Interestingly, the butoxy substituent also increases inhibitory potential, but through a different mechanism: it increases structural similarity to the enzyme's substrate. []

Q2: What is the role of this compound in analytical chemistry?

A2: this compound is utilized as a matrix in Matrix-assisted laser desorption/ionization tandem mass spectrometry (MALDI-MS/MS). [] This technique helps identify organic tattoo pigments, both in inks and biological tissues. This is particularly relevant due to increasing regulations on tattoo inks and the need to ensure consumer safety by identifying potentially harmful ingredients. []

Q3: How does the structure of this compound influence its retention on porous graphitic carbon (PGC) compared to other biphenyl compounds?

A3: this compound demonstrates strong retention on PGC, surpassing that observed on octadecyl-silica (ODS) stationary phases. [] This strong retention is linked to the planar structure of the molecule, a characteristic shared by other highly retained biphenyl derivatives like 4-vinylbiphenyl. [] Research suggests that the ability of a molecule to readily adopt a planar conformation significantly contributes to its retention on PGC. []

Q4: What synthetic methods are commonly used to produce this compound?

A4: this compound can be synthesized through the Knoevenagel reaction. [] This involves reacting 4-phenylbenzaldehyde with malonic acid in the presence of pyridine and piperidine as catalysts. [] This reaction highlights how different substituents on the benzaldehyde, such as alkyl, alkoxy, and aryl groups, can influence the reactivity of the carbonyl group during the synthesis. []

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